3-Bromo-2,8-dichloroquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid typically involves the functionalization of the quinoline ring system. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is often employed to introduce the carboxylic acid group at the 4-position of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
- 6-Bromo-2,4-dichloroquinoline
Uniqueness
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H4BrCl2NO2 |
---|---|
Molecular Weight |
320.95 g/mol |
IUPAC Name |
3-bromo-2,8-dichloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-7-6(10(15)16)4-2-1-3-5(12)8(4)14-9(7)13/h1-3H,(H,15,16) |
InChI Key |
DYTMSCBQDWTAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)Cl)Cl)Br)C(=O)O |
Origin of Product |
United States |
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